"Chloro(diethoxy)borane" physical and chemical properties
"Chloro(diethoxy)borane" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloro(diethoxy)borane, also known as diethyl chloroboronate, is an organoboron compound with the chemical formula C₄H₁₀BClO₂. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known properties, including its molecular structure and weight. In the absence of detailed experimental values for properties such as boiling point, melting point, and density, this document also discusses the expected chemical behavior and reactivity based on the general characteristics of related alkoxyboron halides. This guide aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be interested in the synthesis, handling, or application of Chloro(diethoxy)borane.
Introduction
Organoboron compounds are a critical class of reagents and intermediates in modern organic synthesis, finding widespread application in pharmaceuticals, agrochemicals, and materials science. Chloro(diethoxy)borane belongs to the subclass of alkoxyboron halides, which are known for their utility as Lewis acids and as precursors for the formation of other organoboron species. This guide consolidates the available information on Chloro(diethoxy)borane to facilitate its potential use in research and development.
Core Physical and Chemical Properties
Table 1: Molecular Properties of Chloro(diethoxy)borane
| Property | Value | Source |
| Molecular Formula | C₄H₁₀BClO₂ | NIST |
| Molecular Weight | 136.385 g/mol | NIST |
| CAS Number | 20905-32-2 | NIST |
| Synonyms | Diethyl chloroboronate | - |
Note: Properties such as boiling point, melting point, density, and solubility have not been found in the searched literature.
Expected Chemical Properties and Reactivity
Based on the chemistry of analogous alkoxyboron halides, the following reactivity profile for Chloro(diethoxy)borane can be anticipated:
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Lewis Acidity: The boron atom in Chloro(diethoxy)borane is electron-deficient, making the compound a Lewis acid. It is expected to form adducts with Lewis bases.
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Hydrolysis: Like many boron halides, Chloro(diethoxy)borane is likely sensitive to moisture and will hydrolyze in the presence of water to form boric acid, ethanol, and hydrochloric acid.
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Alcoholysis: Reaction with alcohols is expected to lead to the exchange of the ethoxy groups or further reaction at the B-Cl bond.
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Substitution Reactions: The chlorine atom is a good leaving group and can be displaced by nucleophiles to form new boron compounds. For instance, reactions with Grignard reagents or organolithium compounds would lead to the formation of new carbon-boron bonds.
Potential Signaling Pathways and Logical Relationships
The primary role of Chloro(diethoxy)borane in a research context would likely be as a chemical reagent or building block. A logical workflow for its use could involve its synthesis and subsequent reaction with a nucleophile to generate a new organoboron compound, which could then be used in a cross-coupling reaction.
Caption: Logical workflow for the application of Chloro(diethoxy)borane.
Experimental Protocols
General Synthetic Approach for Dialkoxyhaloboranes
The synthesis of a dialkoxyhaloborane can often be achieved through the redistribution reaction between a trialkoxyborane and a boron trihalide. For Chloro(diethoxy)borane, this would involve the reaction of triethoxyborane with boron trichloride.
Reaction Scheme:
2 B(OEt)₃ + BCl₃ → 3 ClB(OEt)₂
General Procedure (Hypothetical):
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Triethoxyborane is dissolved in a dry, inert solvent (e.g., hexane or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
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The solution is cooled to a low temperature (e.g., -78 °C).
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A stoichiometric amount of boron trichloride (as a solution or condensed gas) is added dropwise to the cooled solution with vigorous stirring.
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The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period.
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The solvent and any volatile byproducts are removed under reduced pressure.
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The resulting Chloro(diethoxy)borane may be purified by distillation under reduced pressure.
Note: This is a generalized and hypothetical procedure. The specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized.
Caption: A generalized experimental workflow for the synthesis of Chloro(diethoxy)borane.
Handling and Safety
While a specific Safety Data Sheet (SDS) for Chloro(diethoxy)borane was not found, compounds of this class are generally handled with caution.
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Moisture Sensitivity: As a boron halide derivative, it is expected to be highly sensitive to moisture. All handling should be performed under an inert atmosphere.
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Corrosivity: Hydrolysis will produce hydrochloric acid, making the compound and its reaction mixtures corrosive.
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Toxicity: The toxicological properties have not been thoroughly investigated. Similar organoboron compounds can be irritants.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
Chloro(diethoxy)borane is a chemical compound with potential applications in organic synthesis. This guide has summarized the currently available information on its physical and chemical properties. While there is a notable lack of detailed experimental data in the public domain, this document provides a foundational understanding based on its chemical structure and the known reactivity of related compounds. Further research is required to fully characterize this compound and explore its synthetic utility. Researchers interested in this molecule should proceed with caution, adhering to safe laboratory practices for handling reactive and potentially hazardous materials.
